N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
Description
N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide (CAS: 79426-44-1) is a 2,3-dihydroindole (indoline) derivative characterized by a 2-oxo group and an ethylacetamide side chain at position 3 of the indole ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol .
Properties
CAS No. |
70638-13-0 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-7-6-10-9-4-2-3-5-11(9)14-12(10)16/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
VOKWAOBGVDYKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide typically involves the reaction of 2-oxoindoline with ethyl bromoacetate, followed by the hydrolysis of the ester to yield the corresponding carboxylic acid. This acid is then converted to the acetamide derivative through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods: Industrial production of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Antitumor Properties
Melanoma Treatment
Recent studies have demonstrated that N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide exhibits significant anti-proliferative effects against melanoma cells. In vitro experiments revealed that the compound inhibits the growth of SK-mel-110 cells by inducing apoptosis and autophagy. The underlying mechanisms involve the activation of the PI3K/Akt and MAPK signaling pathways, resulting in decreased tumor volume and weight in animal models .
Colon Cancer Inhibition
The compound has also shown efficacy against colon cancer. Research indicates that it induces apoptosis in colon cancer cells through the STAT1 signaling pathway. In xenograft models, treatment with this compound significantly inhibited tumor growth and reshaped the tumor microenvironment by altering immune cell dynamics .
Case Studies
Several case studies highlight the effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain kinases and proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to induce apoptosis is particularly significant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy groups (8e, 8f) improve polarity compared to bromo or nitro substituents .
- Metabolic Stability : The hydroxy group in SA may facilitate Phase II metabolism (e.g., glucuronidation), impacting bioavailability .
Structure-Activity Relationship (SAR) Insights
Critical Substituents :
- 3-Hydroxy Group : Essential for antitumor activity in SA, likely through hydrogen bonding with kinase domains .
- Methoxy at Position 5 : Enhances synthetic yield and solubility, possibly by stabilizing intermediates .
- Bromo at Position 5 : Reduces yield (21% in 8j) due to steric hindrance or electronic effects .
Steric Effects :
- Bulky groups (e.g., benzyl in 8m) lower yields (10%), suggesting challenges in reaction accessibility .
Biological Activity
N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide, also known as EA, is a compound derived from the plant Selaginella pulvinata. This article reviews its biological activities, particularly its anti-tumor effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound has the chemical formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. Its structure features an indole ring system, which is known for various biological activities. The compound's solubility and stability make it a candidate for further pharmacological studies .
Recent studies have highlighted several mechanisms through which EA exhibits its biological activity:
- Induction of Apoptosis : EA has been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with EA led to increased markers of apoptosis, including caspase activation and Annexin V staining in melanoma cells .
- Inhibition of Tumor Growth : In vivo experiments using xenograft models revealed that EA significantly inhibited tumor growth in colon cancer models by modulating the STAT1 signaling pathway. This pathway is critical for regulating cell growth and apoptosis .
- Autophagy Activation : The compound also appears to activate autophagic processes in cancer cells, contributing to its anti-cancer effects. This dual action of inducing both apoptosis and autophagy may enhance its efficacy against tumors .
- Modulation of Tumor Microenvironment : EA treatment reshaped the tumor microenvironment by reducing myeloid-derived suppressor cells (MDSCs) and increasing tumor-infiltrating lymphocytes (TILs), which are essential for effective anti-tumor immunity .
Table 1: Summary of Biological Activities of this compound
Case Studies
- Melanoma Study : A study published in Cutan Ocul Toxicol examined the effects of EA on SK-mel-110 melanoma cells. Results indicated that EA treatment resulted in significant cell death via both apoptosis and autophagy pathways, suggesting its potential as a therapeutic agent for melanoma .
- Colon Cancer Study : Another study focused on colon cancer demonstrated that EA inhibited the proliferation of HT-29 colon cancer cells through the upregulation of growth inhibitors and modulation of immune responses in tumor-bearing mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
